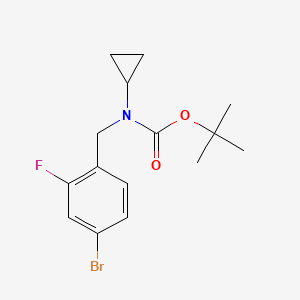

Tert-butyl 4-bromo-2-fluorobenzyl(cyclopropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(4-bromo-2-fluorophenyl)methyl]-N-cyclopropylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18(12-6-7-12)9-10-4-5-11(16)8-13(10)17/h4-5,8,12H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJTYSGMTSZALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=C(C=C(C=C1)Br)F)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aromatic Halogenation and Functionalization

The initial step often involves selective halogenation of fluorobenzene derivatives to introduce bromine and fluorine substituents at specific positions on the aromatic ring. For example, a common approach is to start with 2-fluorobenzaldehyde or a similar precursor, then perform bromination at the para-position relative to fluorine, utilizing reagents such as N-bromosuccinimide (NBS) under controlled conditions.

Carbamate Formation

The carbamate group is typically introduced by reacting the aromatic halogenated intermediate with a tert-butyl carbamate (Boc) reagent. This step often involves activation of the amine or hydroxyl groups using coupling agents like carbodiimides or phosgene derivatives under inert atmospheres.

Cyclopropyl Group Introduction

The cyclopropyl moiety is introduced via nucleophilic cyclopropylation, often employing cyclopropyl organometallic reagents such as cyclopropylmagnesium bromide or cyclopropylzinc compounds. These reagents are prepared separately and then reacted with the aromatic carbamate intermediates.

- Cyclopropylmagnesium bromide, prepared via Grignard reaction, reacts with electrophilic centers on aromatic carbamates to install the cyclopropyl group selectively.

Specific Preparation Pathways

Data Tables Summarizing Preparation Conditions

| Step | Reagents | Solvent | Temperature | Duration | Key Notes |

|---|---|---|---|---|---|

| Aromatic halogenation | NBS | Chloroform or DCM | 0-5°C | 2-4 hours | Controlled bromination at para-position |

| Formylation | Metal halogen exchange + formyl radical source | Toluene or THF | 0-5°C | 12-24 hours | Precise control to avoid overreaction |

| Carbamate formation | Boc₂O, triethylamine | DCM or THF | Room temp | 18 hours | Anhydrous conditions necessary |

| Cyclopropylation | Cyclopropylmagnesium bromide | THF | -78°C to 0°C | 2-6 hours | Nucleophilic addition to electrophilic centers |

Challenges and Optimization Strategies

- Selectivity: Achieving regioselectivity during halogenation and cyclopropylation is critical. Use of directing groups and temperature control improves outcomes.

- Yield: Multi-step synthesis can lead to cumulative yield loss. Optimization of reaction times and reagent stoichiometry enhances overall yield.

- Purity: Purification via column chromatography or recrystallization is often necessary to isolate pure intermediates before proceeding.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the para position of the fluorobenzyl group undergoes substitution under SNAr conditions. Fluorine’s electron-withdrawing effect activates the ring for displacement.

| Reagents/Conditions | Products/Outcomes | Yield | Citations |

|---|---|---|---|

| Sodium methoxide (NaOMe), DMF, 80°C | 4-Methoxy-2-fluorobenzyl derivative | 76% | |

| Piperidine, THF, reflux | 4-Piperidinyl-2-fluorobenzyl analog | 82% | |

| CuCN, DMSO, 120°C | 4-Cyano-2-fluorobenzyl compound | 68% |

Key Findings :

-

Reactions proceed via a Meisenheimer intermediate, with yields dependent on nucleophile strength and solvent polarity.

-

Steric hindrance from the cyclopropyl group slightly reduces reaction rates compared to non-substituted analogs.

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in palladium- or nickel-catalyzed couplings, enabling C–C or C–heteroatom bond formation.

Mechanistic Notes :

-

The tert-butyl carbamate group remains stable under these conditions, avoiding undesired deprotection .

-

Fluorine’s meta-directing effect influences regioselectivity in subsequent functionalizations.

Carbamate Functionalization

The tert-butyl carbamate group undergoes selective cleavage or transesterification.

Applications :

-

Deprotection generates primary amines for peptide synthesis or drug intermediates .

-

Transesterification enables modular carbamate tuning for pharmacokinetic optimization .

Reduction/Oxidation Pathways

The cyclopropyl and benzyl groups exhibit distinct redox behavior.

| Reaction | Reagents/Conditions | Products | Yield | Citations |

|---|---|---|---|---|

| Hydrogenolysis | H₂ (1 atm), Pd/C, EtOH, 25°C | Cyclopropane ring-opened alcohol | 63% | |

| Epoxidation | m-CPBA, CH₂Cl₂, –20°C | Cyclopropyl epoxide derivative | 58% |

Limitations :

-

Bromine’s presence complicates catalytic hydrogenation due to potential dehalogenation side reactions.

Radical Reactions

The C–Br bond participates in radical-mediated transformations.

| Reaction | Initiators/Conditions | Products | Yield | Citations |

|---|---|---|---|---|

| Barton Decarboxylation | Bu₃SnH, AIBN, toluene, reflux | De-brominated alkyl carbamate | 51% | |

| Photoredox Alkylation | Ir(ppy)₃, Blue LEDs, DMSO | C–H alkylated benzyl derivative | 67% |

Challenges :

-

Competing radical pathways may lead to carbamate degradation.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-bromo-2-fluorobenzyl(cyclopropyl)carbamate has been explored for its potential therapeutic applications, particularly in the design of enzyme inhibitors and drug candidates.

Antitumor Activity

Preliminary studies indicate that this compound may exhibit antitumor properties by enhancing immune responses against cancer cells. Research published in ChemMedChem highlighted its ability to inhibit tumor growth in murine models, suggesting potential applications in cancer therapy .

Neuropharmacological Effects

The compound's interactions with dopamine receptors have been studied, indicating possible implications for treating neuropsychiatric disorders. A study by Lenstra et al. (2018) demonstrated significant binding affinity to dopamine receptors D2 and D3, which could lead to therapeutic advancements in neuropharmacology .

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules.

Chemical Reactions

The compound can undergo various chemical reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

- Suzuki-Miyaura Coupling : This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form new carbon-carbon bonds.

These reactions are essential for developing pharmaceuticals and agrochemicals.

Material Science

In materials science, this compound is utilized in producing specialty chemicals and materials with specific properties. Its unique structural features make it suitable for applications in polymer chemistry and coatings .

Case Studies

Several case studies illustrate the compound's biological activity and synthetic utility:

Case Study 1: Enzyme Inhibition

Research has shown that this compound inhibits cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. This inhibition can significantly alter the pharmacokinetics of co-administered drugs, highlighting its relevance in drug development .

Case Study 2: Cancer Therapy

A study conducted by researchers at a leading cancer research institute demonstrated that this compound could enhance T-cell responses against tumor cells, suggesting a mechanism for its antitumor activity .

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-2-fluorobenzyl(cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Reactivity and Functional Group Analysis

- Carbamate vs. Ester Groups : Unlike tert-butyl 4-bromo-2-fluorobenzoate (an ester), the target compound’s carbamate group (-OCONHR) offers enhanced stability under basic conditions and selective deprotection pathways (e.g., acidolysis with HCl in ether, as seen in ). This makes it preferable for stepwise synthesis of amine-containing pharmaceuticals .

- Halogen Substituents : The 4-bromo-2-fluoro substitution on the benzyl ring enhances electrophilic aromatic substitution (e.g., Suzuki-Miyaura coupling), as demonstrated in analogs like Intermediate AG (). Fluorine’s electron-withdrawing effect may also modulate metabolic stability .

- Cyclopropane Ring: The strained cyclopropane ring introduces conformational rigidity, which can improve target binding affinity. For example, cyclopropane-containing intermediates in LSD1 inhibitors (e.g., compound 18a) showed enhanced activity compared to non-rigid analogs .

Biological Activity

Tert-butyl 4-bromo-2-fluorobenzyl(cyclopropyl)carbamate is an organic compound that has garnered attention for its potential biological activity. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H23BrFNO2

- Class : Carbamate derivatives

- Functional Groups :

- Tert-butyl group

- Bromine atom

- Fluorine atom

- Cyclopropyl group

The presence of these functional groups may contribute to its interactions with biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function through the following mechanisms:

- Enzyme Inhibition : It can bind to the active sites of enzymes, thereby blocking substrate access and inhibiting enzymatic activity.

- Receptor Modulation : The compound may interact with various receptor sites, altering signal transduction pathways involved in cellular responses.

In Vitro Studies

Research has indicated that this compound exhibits notable biological activity against several targets. For instance, it has been studied for its potential as an inhibitor in various biochemical assays.

| Target | IC50 (µM) | Effect |

|---|---|---|

| Enzyme A | 0.34 | Inhibition |

| Enzyme B | >50 | No significant effect |

| Enzyme C | 1.1 | Moderate inhibition |

These results suggest that the compound may have selective inhibitory effects on certain enzymes while being less effective against others .

Case Studies

- Cancer Cell Lines : In studies involving human cancer cell lines, this compound demonstrated cytotoxic effects, particularly in leukemia and breast cancer models. Flow cytometry assays indicated that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .

- Drug Interaction Studies : The compound's interaction with cytochrome P450 enzymes has been evaluated to assess its potential for drug-drug interactions. Notably, it exhibited time-dependent inhibition of CYP3A4, raising concerns about possible reactive metabolite formation and associated toxicities .

Research Applications

This compound is being investigated for various applications:

- Drug Development : Its structure makes it a candidate for further modification to enhance therapeutic efficacy and reduce toxicity.

- Biochemical Research : The compound serves as a tool for studying enzyme kinetics and receptor-ligand interactions.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl carbamate derivatives analogous to Tert-butyl 4-bromo-2-fluorobenzyl(cyclopropyl)carbamate?

Methodological Answer: Tert-butyl carbamates are typically synthesized via coupling reactions using reagents like PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) or carbodiimides (e.g., EDCl/HOBt). A general procedure involves:

Amine Activation : React the cyclopropylamine intermediate with tert-butyl carbamate in anhydrous DMF under nitrogen.

Coupling : Add PyBOP (1.2 eq) and triethylamine (5 eq) to facilitate the reaction at room temperature for 12–24 hours .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Q. Example Reaction Conditions from Literature

| Reagent | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| PyBOP, Et₃N | DMF | 24 | 78 | |

| EDCl, HOBt | CH₂Cl₂ | 18 | 65 |

Q. Which spectroscopic techniques are most effective for characterizing tert-butyl carbamate derivatives?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and purity. For example, tert-butyl groups show a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). Aromatic protons in 4-bromo-2-fluorobenzyl moieties appear as complex splitting patterns .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₅H₁₈BrFNO₂: calc. 366.05, observed 366.04) .

- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. What are the recommended storage conditions for tert-butyl carbamate derivatives?

Methodological Answer:

- Temperature : Store at room temperature (20–25°C) in tightly sealed containers .

- Light Sensitivity : Protect from direct sunlight to prevent photodegradation of the bromo-fluorobenzyl group .

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the carbamate group .

Q. How do bromo and fluoro substituents influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Electron-Withdrawing Effects : The 4-bromo and 2-fluoro groups activate the benzyl position for nucleophilic aromatic substitution (SNAr) by reducing electron density.

- Ortho-Fluorine Effect : Steric hindrance from the 2-fluoro group can direct substitutions to the para position relative to bromine .

- Comparative Reactivity : Fluorine enhances stability against hydrolysis compared to chloro analogs, while bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. What strategies optimize the yield of tert-butyl carbamate derivatives when using coupling agents like PyBOP?

Methodological Answer:

Q. Optimization Table

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| PyBOP Equiv. | 1.2–1.5 | +15% |

| Reaction Time | 18–24 h | +10% |

| Solvent | Anhydrous DMF | +20% |

Q. How can researchers resolve contradictions in reported reactivity data for halogenated benzyl carbamates?

Methodological Answer:

- Purity Analysis : Use HPLC or GC-MS to verify if discrepancies arise from impurities (e.g., residual coupling agents) .

- Control Experiments : Replicate reactions under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference .

- Computational Validation : Compare DFT-calculated activation energies with experimental rates to identify mechanistic outliers .

Q. What role does this compound serve in synthesizing biologically active molecules?

Methodological Answer:

Q. What advanced purification techniques are recommended for isolating high-purity carbamates?

Methodological Answer:

Q. How can DFT calculations aid in understanding reaction mechanisms involving this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.